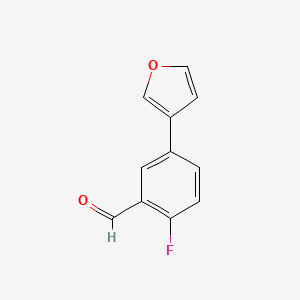
2-Fluoro-5-(furan-3-yl)benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attracts significant attention due to their important pharmacological properties . The direct fluorination of furan proceeds non-selectively . The reaction of 2,3-dibromo-1-propenes with β-ketoesters and 1,3-diketones, respectively, in DMF at 120 °C using Cs2CO3 as a base and hydroquinone as an additive delivers 2,3,5-trisubstituted furans and related compounds with good yields via an intermolecular C-allylation followed by an intramolecular Ullmann type O-vinylation and a double bond .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(furan-3-yl)benzaldehyde is C11H7FO2. The molecular weight is 190.17 g/mol . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of difluorocarbene, generated by thermal decomposition of sodium chlorodifluoroacetate, with 2-benzylidene-5α-cholestan-3-one and related substrates afforded 3-fluoro-2-phenylfuran fused to steroid fragment via C4-C5 bond . 2-Benzylidenecyclohexanone reacted similarly with difluorocarbene yielding 3-fluoro-2-phenyl-4,5,6,7 .Aplicaciones Científicas De Investigación
Synthesis and Properties
- A study explored the synthesis of fluorine-containing 3-cyano/ethoxycarbonyl-2-methyl-benzo[b]furans via a one-pot method, highlighting the compound's utility in generating fluorinated heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Ramarao et al., 2004).
- Research on the effect of donor units on the properties of fluorinated acceptor-based systems, including compounds with furan and fluorobenzaldehyde components, demonstrated their electrochromic properties and potential in electronic applications (Çakal et al., 2021).
Chemical Reactions and Mechanisms
- The nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes, including reactions with furan derivatives, was studied, showcasing the role of fluorine in facilitating disfavored cyclization processes. This research opens pathways for the synthesis of ring-fluorinated heterocycles, underscoring the versatility of fluorine in organic synthesis (Ichikawa et al., 2002).
Material Science and Electrochemical Applications
- The development of fluoronaphthalene building blocks via arynes, with studies involving furan and fluorinated compounds, indicated a method to achieve positional selectivity in the synthesis of naphthalene derivatives. This work is relevant for the creation of novel materials and chemicals with specific electronic properties (Masson & Schlosser, 2005).
Propiedades
IUPAC Name |
2-fluoro-5-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQBPIYNKNXQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(furan-3-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)
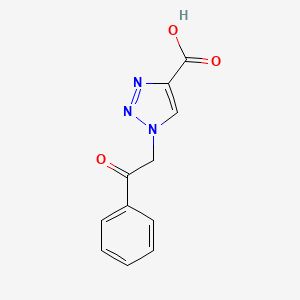
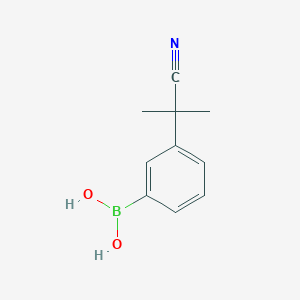
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)
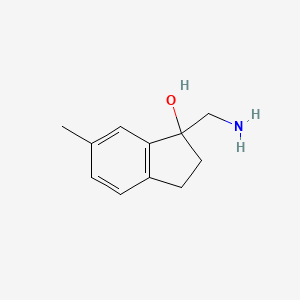
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)
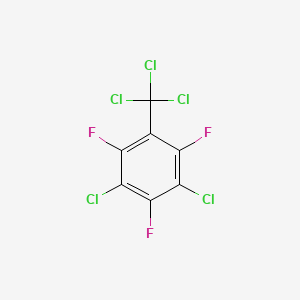
![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)


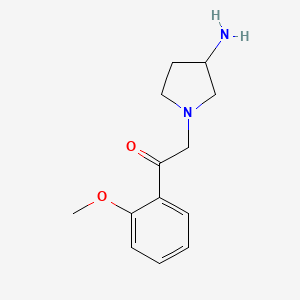
![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)